2-[[2-(4-Nitrophenyl)acetyl]amino]ethyl benzoate
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Overview
Description
2-[[2-(4-Nitrophenyl)acetyl]amino]ethyl benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoate ester group and a nitrophenylacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(4-Nitrophenyl)acetyl]amino]ethyl benzoate typically involves the reaction of 4-nitrophenylacetic acid with ethyl benzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The product is then purified using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the coupling reaction and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-[[2-(4-Nitrophenyl)acetyl]amino]ethyl benzoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base like sodium hydroxide (NaOH) to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
2-[[2-(4-Nitrophenyl)acetyl]amino]ethyl benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[[2-(4-Nitrophenyl)acetyl]amino]ethyl benzoate involves its interaction with specific molecular targets in biological systems. The nitrophenyl group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The ester group can be hydrolyzed to release the active benzoic acid derivative, which can exert its effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[[2-(4-Nitrophenyl)acetyl]amino]ethyl acetate
- 2-[[2-(4-Nitrophenyl)acetyl]amino]ethyl propionate
- 2-[[2-(4-Nitrophenyl)acetyl]amino]ethyl butyrate
Uniqueness
2-[[2-(4-Nitrophenyl)acetyl]amino]ethyl benzoate is unique due to its specific ester and nitrophenylacetyl groups, which confer distinct chemical and biological properties. The presence of the benzoate ester group allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[[2-(4-nitrophenyl)acetyl]amino]ethyl benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c20-16(12-13-6-8-15(9-7-13)19(22)23)18-10-11-24-17(21)14-4-2-1-3-5-14/h1-9H,10-12H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFFJYZEWGTGEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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